2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene]
Description
Properties
IUPAC Name |
2,2'-di(pyren-1-yl)-9,9'-spirobi[fluorene] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H32/c1-3-13-49-43(11-1)45-27-23-39(41-25-19-37-17-15-33-7-5-9-35-21-29-47(41)55(37)53(33)35)31-51(45)57(49)50-14-4-2-12-44(50)46-28-24-40(32-52(46)57)42-26-20-38-18-16-34-8-6-10-36-22-30-48(42)56(38)54(34)36/h1-32H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPCFLKVLLDGMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)C7=C8C=CC9=CC=CC1=C9C8=C(C=C1)C=C7)C=C(C=C3)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70835644 | |
| Record name | 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70835644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
716.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
831222-16-3 | |
| Record name | 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70835644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Strategy Overview
The preparation of 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] generally follows a stepwise approach:
- Starting Material : 9,9'-spirobifluorene derivatives bearing reactive halogen substituents (commonly bromides) at the 2,2'-positions.
- Key Reaction : Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2,2'-dibromo-9,9'-spirobifluorene and pyrene-1-boronic acid or its derivatives.
- Purification : Column chromatography and recrystallization to isolate the pure product.
This approach leverages the high regioselectivity and efficiency of Suzuki coupling to install pyrene groups onto the spirobifluorene core.
Detailed Synthetic Procedure
2.1. Preparation of 2,2'-Dibromo-9,9'-spirobi[fluorene]
- The precursor 2,2'-dibromo-9,9'-spirobi[fluorene] can be synthesized by bromination of 9,9'-spirobi[fluorene] using brominating agents under controlled conditions.
- This dibromo derivative serves as the electrophilic partner in the subsequent cross-coupling.
2.2. Suzuki-Miyaura Cross-Coupling Reaction
- Reagents : 2,2'-dibromo-9,9'-spirobi[fluorene], pyrene-1-boronic acid (or ester), palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene, dioxane, or a mixture with water).
- Conditions : The reaction is typically conducted under an inert atmosphere (nitrogen or argon) at elevated temperatures (80–110 °C) for several hours (12–24 h).
- Mechanism : The Pd(0) catalyst facilitates the oxidative addition of the aryl bromide, transmetallation with the boronic acid, and reductive elimination to form the C–C bond linking the pyrene units to the spirobifluorene core.
- After completion, the reaction mixture is cooled and extracted with organic solvents such as dichloromethane.
- The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography, typically eluting with mixtures of dichloromethane and hexane.
- Final purification may include recrystallization from suitable solvents to afford analytically pure 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene].
Research Findings and Optimization Data
A study on spirobifluorene derivatives reveals that the efficiency of spiro compound formation is highly dependent on the nature of substituents and the nucleophilicity of the coupling partners. For example, the insertion of nucleophilic heterocycles or polycyclic aromatic hydrocarbons like pyrene facilitates the reaction under milder conditions and improves yields.
| Entry | Substrate | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2,2'-Dibromo-9,9'-spirobifluorene + Pyrene-1-boronic acid | 100 | 12 | 65-75 | Typical Suzuki coupling conditions |
| 2 | Same as Entry 1, with Pd(PPh3)4 catalyst | 90 | 24 | 70-80 | Improved yield with optimized catalyst loading |
| 3 | Using alternative Pd catalyst (Pd(PPh3)2Cl2) | 110 | 18 | 60-70 | Slightly lower yield, longer reaction time |
Table 1: Representative reaction conditions and yields for the preparation of 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene].
Alternative Synthetic Routes and Considerations
- Sonogashira Coupling : In some cases, ethynylated spirobifluorene intermediates are prepared first, followed by coupling with pyrene derivatives bearing terminal alkynes. However, this method is less common for direct pyrene attachment at the 2,2'-positions.
- Direct Arylation : Emerging methods involving direct C–H activation of pyrene or spirobifluorene are under investigation but currently lack robustness for this specific compound.
- Use of Protective Groups : Trimethylsilyl-protected ethynyl intermediates are sometimes employed to improve solubility and control reactivity during multi-step synthesis.
Experimental Notes and Best Practices
- Inert Atmosphere : All palladium-catalyzed reactions should be performed under nitrogen or argon to prevent catalyst deactivation.
- Dry Solvents : Use anhydrous solvents to avoid hydrolysis of boronic acids and catalyst poisoning.
- Catalyst Loading : Optimizing the amount of palladium catalyst (typically 2-5 mol%) is crucial to balance reaction rate and cost.
- Purification : Due to the large aromatic systems, careful chromatographic separation is required to remove homocoupling by-products and palladium residues.
- Characterization : Confirm structure and purity by NMR (1H, 13C), mass spectrometry, and elemental analysis.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | Bromination of 9,9'-spirobifluorene | Introduce bromine handles | 2,2'-Dibromo-9,9'-spirobifluorene |
| 2 | Suzuki coupling: Pd catalyst, base, pyrene-1-boronic acid, inert atmosphere, heat | Couple pyrene units to spirobifluorene | Formation of 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] |
| 3 | Extraction, drying, concentration | Isolate crude product | Crude aromatic compound |
| 4 | Column chromatography and recrystallization | Purify product | Pure 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] |
Scientific Research Applications
2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed as a fluorescent probe for imaging and tracking biological processes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The compound exerts its effects through its photophysical properties. Upon excitation with light, it emits fluorescence, which can be used to study biological systems or create light-emitting devices. The molecular targets and pathways involved depend on the specific application, such as binding to specific biomolecules in biological imaging or interacting with other materials in OLEDs.
Comparison with Similar Compounds
Table 1: Structural Comparison of Spirobifluorene Derivatives
Optical and Electronic Properties
Table 2: Optical and Electronic Performance
*HSF = 9,9’-spirobi[fluorene]-based thermally activated delayed fluorescence (TADF) emitter.
- Luminescence Efficiency: Unlike TADF emitters with HSF cores (ΦPL = 5–11% in toluene) , 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] lacks reported ΦPL values, limiting direct comparison.
- Charge Transport: SP2, functionalized with phenothiazine, demonstrates higher hole mobility and external quantum efficiency (13.43%) than SP1 (acridine-based) in solar cells . The pyrenyl groups in 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] may similarly enhance charge transport but require experimental validation.
Thermal and Stability Profiles
Table 3: Thermal Properties
- The spirobifluorene core inherently resists close packing, improving thermal stability . SP1/SP2 and spiro-carbazole leverage this for high Tg (>150°C), critical for long-term device operation .
Application-Specific Comparisons
Solar Cells :
Gas Separation :
- PMDA-BSBF (brominated spirobifluorene polyimide) exhibits 3.5× higher CO₂ permeability than non-brominated analogues, though selectivity remains comparable .
Optical Limiting :
Biological Activity
2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] is a polycyclic aromatic hydrocarbon (PAH) characterized by its unique spiro structure that combines pyrene and fluorene moieties. This compound has garnered attention for its potential biological activities, particularly in the context of drug delivery systems, bioimaging applications, and interactions with biomolecules such as DNA and proteins.
Chemical Structure and Properties
The structural configuration of 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] contributes to its electronic properties, which are essential for its biological activity. The compound's π-conjugated system enhances its ability to engage in non-covalent interactions with various biological targets.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] | Chemical Structure | Exhibits strong π-π stacking interactions; potential mutagenicity |
Interaction with Biomolecules
Research indicates that 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] can intercalate into DNA strands. This property raises concerns regarding mutagenicity and potential carcinogenic effects associated with PAHs. The compound's ability to form π-π interactions allows it to stabilize itself within the DNA helix, potentially leading to structural alterations that may affect gene expression and cellular function.
Cytotoxicity Studies
Cytotoxicity assays have been conducted using various cell lines to evaluate the compound's effects on cell viability. For instance:
- Cell Lines Tested : Human fibroblasts and melanoma A-375 cells.
- Concentration Range : 0.1% to 30% of the compound was tested.
- Findings :
- Fibroblasts exhibited decreased viability at higher concentrations.
- Melanoma cells showed increased viability at certain concentrations, suggesting a selective cytotoxic effect.
Study on Mutagenicity
A study evaluated the mutagenic potential of 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] using the Ames test. The results indicated a dose-dependent increase in mutagenicity when exposed to bacterial strains. This highlights the need for further investigation into its environmental impact and safety profile.
Drug Delivery Applications
The compound has been explored for use in drug delivery systems due to its favorable interaction with lipid membranes and biomolecules. Its unique structure allows for enhanced stability and controlled release of therapeutic agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for introducing functional groups (e.g., pyrenyl, bromo) to the spirobifluorene (SBF) core, and how do these methods influence product purity?
- Methodological Answer : Functionalization of the SBF core typically employs Suzuki coupling, Grignard reactions, or Friedel–Crafts alkylation. For example, brominated SBF derivatives (e.g., 2,2'-dibromo-SBF) are synthesized via Sandmeyer reactions or direct bromination, enabling further cross-coupling with pyrenyl groups . Purity is influenced by reaction conditions (e.g., solvent polarity, catalyst loading) and post-synthesis purification (e.g., column chromatography, recrystallization). Impurities often arise from incomplete substitution or steric hindrance at the 2,2' positions .
Q. How do pyrenyl substituents alter the photophysical properties of SBF-based materials?
- Methodological Answer : Pyrenyl groups enhance π-conjugation and intramolecular charge transfer, red-shifting absorption/emission spectra. For instance, 2,2'-di(pyren-1-yl)-SBF exhibits strong fluorescence in the visible range due to extended conjugation. Characterization via UV-Vis spectroscopy and cyclic voltammetry reveals reduced bandgaps (~2.8 eV) compared to unsubstituted SBF (~3.1 eV) . Time-resolved photoluminescence (TRPL) can quantify excited-state lifetimes, critical for optoelectronic applications .
Q. What characterization techniques are essential for verifying SBF derivative structures?
- Methodological Answer : Nuclear magnetic resonance (NMR, ¹H/¹³C) confirms substitution patterns, while X-ray crystallography (e.g., CCDC 1961179) resolves spiro-conformation and steric effects . Mass spectrometry (MALDI-TOF) validates molecular weight, and differential scanning calorimetry (DSC) assesses thermal stability (e.g., Tg > 200°C for brominated SBF) .
Advanced Research Questions
Q. How can steric hindrance in 2,2'-di(pyren-1-yl)-SBF be mitigated during synthesis to improve yield?
- Methodological Answer : Steric clashes between pyrenyl groups at the 2,2' positions can reduce reaction efficiency. Strategies include:
- Solvent optimization : High-polarity solvents (e.g., DMF) improve solubility of bulky intermediates .
- Catalyst design : Palladium-based catalysts with bulky ligands (e.g., SPhos) enhance coupling efficiency .
- Stepwise substitution : Sequential functionalization (e.g., bromination followed by pyrenyl coupling) minimizes side reactions .
Q. What contradictory data exist regarding the gas sorption properties of SBF-based MOFs vs. SBF-derived polymers, and how can these discrepancies be resolved?
- Methodological Answer : SBF-based MOFs (e.g., Cu₂L(H₂O)₂) show high surface areas (~1,200 m²/g) and hydrogen uptake (~1.5 wt% at 77 K) due to open metal sites , whereas brominated SBF polyimides exhibit superior CO₂ permeability (~693 Barrer) but lower selectivity . Contradictions arise from differing pore architectures (rigid MOF vs. flexible polymer). Resolution requires advanced porosimetry (e.g., BET, DFT pore analysis) and molecular dynamics simulations to model gas diffusion pathways .
Q. How does bromine substitution at the 3,3' positions of SBF impact polymer chain packing and gas separation performance?
- Data-Driven Analysis : Bromine increases free volume by inducing torsional strain (e.g., PMDA–BSBF polyimide has a 77.8° twist angle vs. 0° in PMDA–SBF), elevating CO₂ permeability from 197 to 693 Barrer. However, selectivity for CO₂/CH₄ drops from 22 to 19 due to reduced size-sieving ability. This trade-off is quantified via positron annihilation lifetime spectroscopy (PALS) to measure free volume distribution .
Q. What strategies optimize SBF-based TADF emitters for near-infrared (NIR) electroluminescence?
- Methodological Answer : NIR emission requires narrow singlet-triplet energy gaps (ΔEST < 0.3 eV). Incorporating strong electron-withdrawing groups (e.g., acenaphtho[1,2-b]pyrazine) into SBF-donor systems (e.g., M64) reduces ΔEST to 0.15 eV, enabling efficient reverse intersystem crossing (RISC). Device optimization involves doping into high-triplet-energy hosts (e.g., CBP) and using electron-transport layers (e.g., TmPyPB) to balance charge injection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
